3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid
Description
Key Molecular Attributes
The compound’s structure integrates three pharmacophoric elements:
- Thiophene ring : A five-membered aromatic heterocycle with sulfur, known for electron-rich properties and bioactivity .
- Pyrrolidine sulfonamide : A bicyclic amine with a sulfonyl group, enhancing hydrogen-bonding capacity and metabolic stability .
- Prop-2-enoic acid : An unsaturated carboxylic acid group enabling electrophilic and nucleophilic reactivity .
This combination positions the compound as a versatile intermediate in drug discovery and synthetic chemistry.
Historical Context and Discovery
While specific historical data on 3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid are limited, its development aligns with broader trends in thiophene-sulfonamide chemistry. Thiophene derivatives have been studied since their isolation from petroleum in the 19th century , but modern interest in sulfonamide-functionalized thiophenes surged in the late 20th century due to their antimicrobial and anti-inflammatory properties. The integration of pyrrolidine and prop-2-enoic acid groups reflects contemporary strategies to enhance solubility and target specificity in drug candidates.
Position in Thiophene-Sulfonamide Chemistry
Structural Analogues and Functional Comparisons
This compound distinguishes itself through its conjugated enoic acid system , which may facilitate cycloaddition or Michael addition reactions. This contrasts with non-unsaturated analogues (e.g., 5-(pyrrolidine-1-sulfonyl)thiophene), which lack the reactivity of the α,β-unsaturated carboxylic acid .
Research Objectives and Academic Relevance
Current Research Focus Areas
Pharmacological Profiling :
- Anticancer activity : Thiophene-sulfonamide derivatives are known to inhibit kinases and induce apoptosis .
- Neurological applications : Pyrrolidine-containing compounds show affinity for GABA transporters and voltage-gated channels .
- Anti-inflammatory potential : Sulfonamide groups enhance binding to cyclooxygenase (COX) enzymes .
Synthetic Utility :
Computational Studies :
Academic Significance
The compound serves as a template for structure-activity relationship (SAR) studies , bridging thiophene-based pharmacophores with sulfonamide and enoic acid functionalities. Its synthesis and characterization contribute to methodologies for functionalizing heterocycles, while its potential as a drug candidate underscores its relevance in contemporary medicinal chemistry .
Properties
IUPAC Name |
(E)-3-(5-pyrrolidin-1-ylsulfonylthiophen-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S2/c13-10(14)4-3-9-7-11(17-8-9)18(15,16)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2,(H,13,14)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUOSMGVGCZJLG-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=CS2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=CS2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Thiophene Derivatives
- The sulfonyl chloride derivative of pyrrolidine (pyrrolidine-1-sulfonyl chloride) is reacted with a thiophene derivative, typically 3- or 5-substituted thiophenes, under inert atmosphere conditions.
- A typical reaction condition involves the use of a base such as N-ethyl-N,N-diisopropylamine in toluene at around 50 °C for 1 hour to 3 hours, yielding the sulfonylated thiophene intermediate.
- Workup includes extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, filtration, and purification by flash chromatography to isolate the sulfonylated product as a solid with yields around 40-50% reported in analogous sulfonylation reactions.
Key Experimental Parameters for Sulfonylation
| Parameter | Typical Conditions |
|---|---|
| Solvent | Toluene |
| Base | N-ethyl-N,N-diisopropylamine |
| Temperature | 50 °C |
| Reaction Time | 1–3 hours |
| Atmosphere | Inert (e.g., nitrogen or argon) |
| Purification | Flash silica gel chromatography |
| Yield | Approx. 40-50% (varies with substrates) |
Example Synthesis Pathway (Literature-Informed)
- Sulfonylation: React pyrrolidine-1-sulfonyl chloride with 3-bromothiophene or 5-bromothiophene under basic conditions to obtain 5-(pyrrolidine-1-sulfonyl)thiophene.
- Lithiation and Formylation: Lithiate the sulfonylated thiophene at the 3-position using n-butyllithium at low temperature, followed by quenching with DMF to introduce an aldehyde group.
- Knoevenagel Condensation: Condense the aldehyde intermediate with malonic acid in the presence of a base to form the (2E)-3-[5-(pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid.
- Purification: Purify the final product by recrystallization or chromatography.
Analytical and Yield Data
| Step | Yield (%) | Notes |
|---|---|---|
| Sulfonylation | 40–50% | Purity confirmed by NMR and LC-MS |
| Lithiation/Formylation | 70–85% | Requires low temperature control |
| Knoevenagel Condensation | 60–80% | E-isomer selectively formed |
| Overall Yield | ~30–40% | Dependent on purification efficiency |
Summary Table of Preparation Methods
| Method Step | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Sulfonylation | Pyrrolidine-1-sulfonyl chloride, base, toluene, 50 °C | Straightforward, moderate yield | Moisture sensitive, requires inert atmosphere |
| Lithiation/Formylation | n-BuLi, DMF, low temperature (-78 °C) | High regioselectivity | Requires strict temperature control |
| Knoevenagel Condensation | Malonic acid, base, reflux | Good yield, selective E-isomer | Requires purification to remove side products |
| Pd-catalyzed coupling | Pd catalyst, ligand, base, solvent | Potential for higher yield | Catalyst cost, optimization needed |
Chemical Reactions Analysis
Types of Reactions
3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its anti-inflammatory and analgesic properties. Research indicates that the pyrrolidine sulfonyl group influences biological pathways related to pain and inflammation. The following applications are notable:
- Anti-inflammatory Agents : Studies have shown that compounds similar to 3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid exhibit anti-inflammatory effects, making them candidates for developing new treatments for inflammatory diseases.
- Analgesic Properties : The compound's structure suggests it may be effective in pain management, potentially offering alternatives to traditional analgesics with fewer side effects.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess activity against various cancer cell lines, suggesting potential applications in oncology.
Biological Research
In biological research, the compound is utilized for understanding molecular interactions and mechanisms of action:
- Interaction Studies : Research focuses on how this compound interacts with specific biological targets. These studies are crucial for elucidating its therapeutic potential and understanding its mechanism of action.
Synthetic Routes
The synthesis of this compound typically involves several steps that allow for the modification of the compound to optimize its properties for specific applications. Common synthetic strategies include:
- Formation of Thiophene Derivatives : Utilizing various thiophene derivatives to create the desired functional groups.
- Pyrrolidine Sulfonyl Group Introduction : Incorporating the pyrrolidine sulfonyl moiety through well-established organic reactions.
These synthetic routes enable researchers to explore a range of derivatives with enhanced biological activities.
Mechanism of Action
The mechanism of action of 3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiophene ring and prop-2-enoic acid moiety may also contribute to its biological effects by interacting with cellular components and signaling pathways .
Comparison with Similar Compounds
Structural Analogs with Thiophene and Sulfur-Containing Groups
Table 1: Key Structural Analogs
| Compound Name | CAS/Identifier | Molecular Formula | Functional Groups | Key Features |
|---|---|---|---|---|
| 3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid | 1118788-19-4 | C₁₁H₁₃NO₄S₂ | Thiophene, pyrrolidine sulfonyl, propenoic acid | High acidity, conjugation, strong H-bonding |
| a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (Drospirenone impurity) | Not specified | C₈H₁₁NOS | Thiophene, methylamino, hydroxyl | Polar due to -OH and -NHCH₃; weaker acidity |
| 3-(Methylsulfanyl)-4-phenyl-5-[3-(thiophen-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole | ZINC8857332 | C₂₃H₁₅F₃N₄S₃ | Thiophene, methylsulfanyl, triazole | Rigid triazole core; lipophilic (CF₃, phenyl) |
| 3-[5-(3-Ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid | 324565-22-2 | C₁₅H₁₅NO₅S₂ | Thiazolidinone, benzylidene, propanoic acid | Planar thiazolidinone; moderate acidity |
Functional Group Analysis
- Sulfonyl vs. Sulfanyl Groups: The target compound’s pyrrolidine sulfonyl group (-SO₂-) is strongly electron-withdrawing, enhancing the acidity of the propenoic acid (pKa ~2–3) compared to analogs with methylsulfanyl (-SMe, electron-donating; pKa ~4–5) . Sulfonyl groups improve metabolic stability but reduce membrane permeability compared to sulfanyl derivatives.
- Propenoic Acid vs. Propanoic Acid: The α,β-unsaturated system in the target compound enables conjugation, increasing reactivity in Michael addition or Diels-Alder reactions. In contrast, 3-[5-(3-ethoxy-4-hydroxybenzylidene)...propanoic acid () lacks conjugation, making it less reactive but more flexible .
- Hydrogen Bonding: The carboxylic acid group in the target compound forms strong hydrogen bonds (O-H···O/N), influencing crystal packing (as analyzed via Mercury CSD 2.0 ). Analogs like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () exhibit weaker H-bonding due to hydroxyl and amine groups, leading to less predictable crystal motifs .
Table 2: Property Comparison
Biological Activity
3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₁H₁₃N₁O₄S₂
- Molecular Weight : 287.36 g/mol
- Structural Features : It incorporates a thiophene ring, a pyrrolidine sulfonyl group, and an α,β-unsaturated carboxylic acid .
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits promising anti-inflammatory and analgesic properties. The presence of the pyrrolidine sulfonyl group is believed to influence biological pathways related to pain and inflammation, making it a candidate for further therapeutic development.
Anticancer Potential
Similar compounds have shown activity against various cancer cell lines. Preliminary studies suggest that this compound may also possess anticancer properties, warranting further investigation into its efficacy against specific types of cancer.
Understanding the mechanisms through which this compound exerts its biological effects is crucial. Interaction studies with biological targets are ongoing, focusing on how the compound modulates signaling pathways involved in inflammation and cancer progression. These studies often utilize various assays to elucidate the compound's mechanism of action.
Synthesis
The synthesis of this compound involves several steps, allowing for modifications that can enhance its biological activity or create novel derivatives with unique properties. The synthetic routes typically include:
- Formation of the thiophene ring.
- Introduction of the pyrrolidine sulfonyl group.
- Construction of the α,β-unsaturated carboxylic acid moiety.
Comparative Analysis with Similar Compounds
To better understand the unique aspects of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(Pyrrolidine-sulfonyl)-thiophene | Contains a pyrrolidine sulfonyl group | Focus on anti-inflammatory properties |
| Thiophene derivatives with carboxylic acids | Varying substituents on thiophene | Different biological activities |
| Propanoic acid derivatives | Similar carboxylic structure | Differences in side chains affecting activity |
This table highlights how the combination of a thiophene ring with a pyrrolidine sulfonamide structure in this compound may enhance its efficacy and specificity in biological applications.
Q & A
Q. How to design SAR studies for derivatives of this compound?
- Methodological Answer : Focus on:
- Core modifications : Replace pyrrolidine with piperidine or azetidine sulfonamides.
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the thiophene ring.
- Bioisosteres : Substitute the propenoic acid with tetrazole or acyl sulfonamide moieties.
Prioritize analogs with logP <3 and topological polar surface area (TPSA) >80 Ų for improved bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
